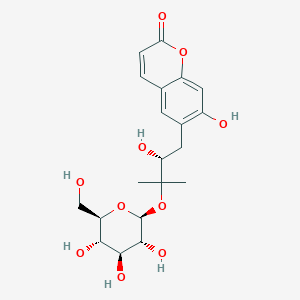
Prostaglandin D2-biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostaglandin D2 (PGD2) is the major eicosanoid product of mast cells, certain macrophages, and is the predominant PG in the cerebral spinal fluid. PGD2 inhibits platelet aggregation, induces sleep, causes flushing, vasodilation and nasal congestion, and immune modulation, acting through at least two 7-transmembrane G protein-coupled receptors, DP1 and DP2 (CRTH2). PGD2-biotin is an affinity probe which allows PGD2 to be detected through an interaction with the biotin ligand. It was designed to allow PGD2 to be detected in complexes with transmembrane receptors and/or nucleic acid or protein binding partners. It is thus a tool to be used in the general elucidation of the mechanism of action of PGs.
Scientific Research Applications
Asthma and Allergic Disorders :
- Prostaglandin D2 is a major mediator in asthma and allergic disorders, synthesized by human mast cells and other immune cells. It exerts proinflammatory effects relevant to these conditions, mediated through various receptors like DP1 and DP2 (Marone et al., 2018)(Marone et al., 2018).
Platelet Aggregation and Thrombotic Diseases :
- Prostaglandin D2 has been found to inhibit the aggregation of human platelets, suggesting its potential use in maintaining the viability of stored platelets and as an antithrombotic agent (Smith et al., 1974)(Smith et al., 1974).
Regulation of Hair Growth :
- Prostaglandin D2 inhibits hair growth through the GPR44 receptor, providing insights into the pathogenesis of male pattern baldness and potential therapeutic targets (Garza et al., 2012)(Garza et al., 2012).
Inflammatory Diseases and Immune System :
- PGD2 and its cyclopentenone metabolites, like 15-deoxy-Δ12,14-PGJ2, have been linked to inflammatory diseases and affect the redox regulation in cells (Shibata et al., 2003)(Shibata et al., 2003).
Reproductive System :
- PGD2 plays roles in various reproductive processes, as indicated in studies on prostaglandin D2 and reproduction (Saito et al., 2002)(Saito et al., 2002).
Neurological Applications :
- Prostaglandin D2 is a major prostanoid in the brain and its metabolites have effects on neuronal cell death, suggesting a role in neurotoxicity and potential neuroprotective strategies (Liu et al., 2013)(Liu et al., 2013).
Lipocalin-type Prostaglandin D Synthase and Retinoid Transport :
- Lipocalin-type prostaglandin D synthase, which converts PGH2 into PGD2, also acts as a retinoid transporter, indicating a dual function in biosynthesis and transport (Tanaka et al., 1997)(Tanaka et al., 1997).
Cardiovascular Risk Prediction :
- β-Trace protein, related to prostaglandin D synthase, has been studied for its potential in cardiovascular risk prediction (Orenes-Piñero et al., 2013)(Orenes-Piñero et al., 2013).
properties
Molecular Formula |
C36H60N4O6S |
|---|---|
Molecular Weight |
677 |
InChI |
InChI=1S/C36H60N4O6S/c1-2-3-8-15-26(41)20-21-28-27(30(42)24-31(28)43)16-9-5-4-6-10-18-33(44)37-22-13-7-14-23-38-34(45)19-12-11-17-32-35-29(25-47-32)39-36(46)40-35/h5,9,20-21,26-30,32,35,41-42H,2-4,6-8,10-19,22-25H2,1H3,(H,37,44)(H,38,45)(H2,39,40,46) |
InChI Key |
OIOFLLOCLYRSFU-WDPYDZKRSA-N |
SMILES |
O=C1C[C@H](O)[C@H](C/C=CCCCCC(NCCCCCNC(CCCC[C@@H]2SC[C@@](N3)([H])[C@]2([H])NC3=O)=O)=O)[C@H]1/C=C/[C@@H](O)CCCCC |
synonyms |
PGD2-biotin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,4R,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-16,19-dione](/img/structure/B1151957.png)
![N-[(2S,3R)-1,1-dideuterio-1,3-dihydroxy(213C)octadec-4-en-2-yl]hexanamide](/img/structure/B1151961.png)
